Antiviral Activity Profile: Direct Comparison of the Uracil- vs. Guanine‑Derived 3,5‑Dihydroxypentyl Nucleoside Analogues
In a head‑to‑head study, 1-(3,5-dihydroxypentyl)uracil (compound 13) showed no inhibition of the cytopathic effect induced by HSV‑1, HCMV or HIV‑1 in vitro, whereas the guanine‑derived analogue bearing the same 3,5‑dihydroxypentyl side chain (compound 7) inhibited HSV‑1 cytopathic effect with an IC₅₀ of 12.5 µg mL⁻¹ [1]. For HCMV and HIV‑1, both compounds were inactive.
| Evidence Dimension | In vitro antiviral activity (inhibition of virus‑induced cytopathic effect) |
|---|---|
| Target Compound Data | No inhibition of HSV‑1, HCMV, or HIV‑1 at tested concentrations. |
| Comparator Or Baseline | Guanine derivative 7 (9-[(3,5-dihydroxypentyl)]guanine): IC₅₀ = 12.5 µg mL⁻¹ against HSV‑1; inactive against HCMV and HIV‑1. |
| Quantified Difference | Target compound is inactive (IC₅₀ > highest tested concentration), while comparator shows selective anti‑HSV‑1 activity (IC₅₀ = 12.5 µg mL⁻¹). |
| Conditions | MRC5 and CEM cell lines infected with HSV‑1 (strain not specified), HCMV, and HIV‑1; cytopathic effect readout. |
Why This Matters
This data establishes that the uracil nucleobase is not simply interchangeable with guanine in the 3,5‑dihydroxypentyl acyclic scaffold—a critical consideration when selecting a compound for antiviral screening campaigns.
- [1] Legraverend, M., Boumchita, H., Zerial, A., Huel, C., Lemaitre, M., & Bisagni, E. (1990). Synthesis of new (±)-3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. Journal of Medicinal Chemistry, 33(9), 2476–2480. DOI: 10.1021/jm00171a022. View Source
